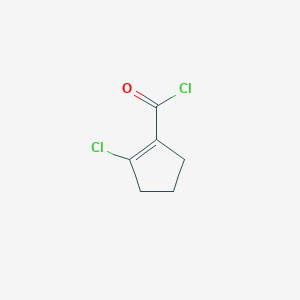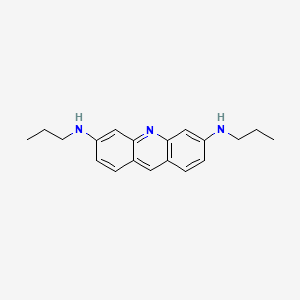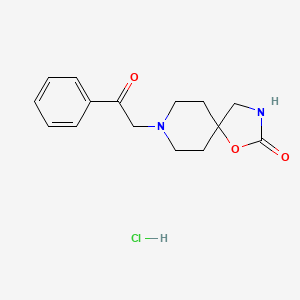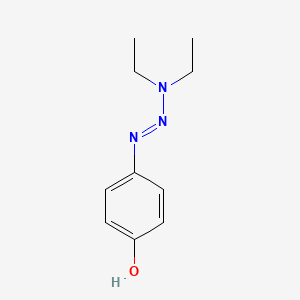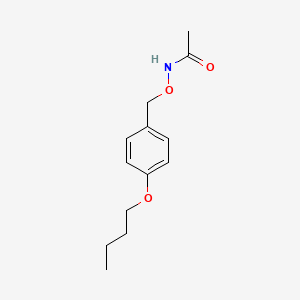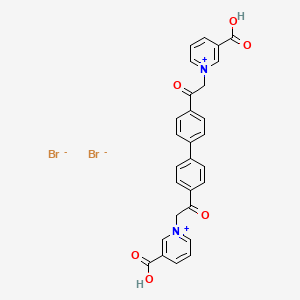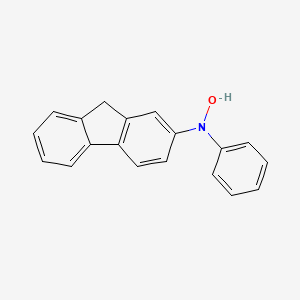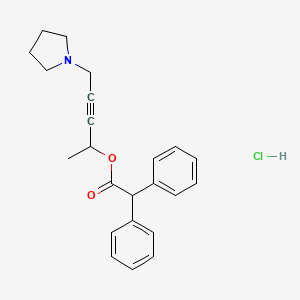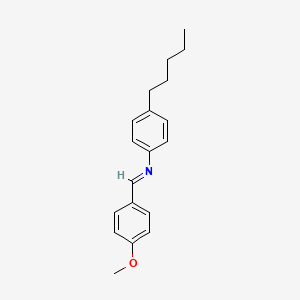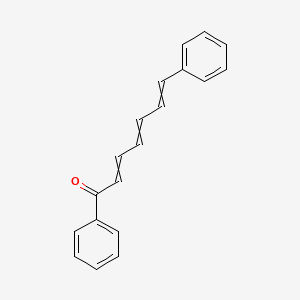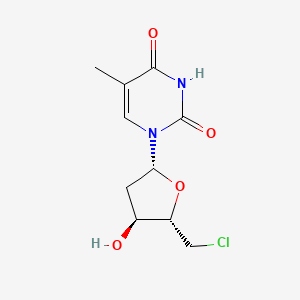
5'-Chloro-5'-deoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Chloro-5’-deoxythymidine is a synthetic nucleoside analog derived from thymidine It is characterized by the substitution of a chlorine atom at the 5’ position of the deoxyribose sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-5’-deoxythymidine typically involves the chlorination of 5’-deoxythymidine. One common method includes the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5’-Chloro-5’-deoxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 5’-hydroxy-5’-deoxythymidine.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the nucleoside, altering its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction Reactions: Commonly employ reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
5’-Hydroxy-5’-deoxythymidine: Formed through nucleophilic substitution.
Various oxidized or reduced derivatives: Depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5’-Chloro-5’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against DNA viruses.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 5’-Chloro-5’-deoxythymidine involves its incorporation into DNA during replication. The presence of the chlorine atom at the 5’ position disrupts normal base pairing, leading to the inhibition of DNA synthesis. This makes it a potential candidate for antiviral therapies, as it can interfere with the replication of viral DNA.
Molecular Targets and Pathways:
DNA Polymerase: The compound targets DNA polymerase enzymes, which are responsible for synthesizing new DNA strands.
Replication Fork: It can also affect the replication fork, where the DNA double helix is unwound for replication.
Comparaison Avec Des Composés Similaires
5’-Deoxythymidine: The parent compound without the chlorine substitution.
5-Iodo-5’-deoxythymidine: Another halogenated analog with an iodine atom instead of chlorine.
Azidothymidine (AZT): A well-known nucleoside analog used in the treatment of HIV.
Uniqueness: 5’-Chloro-5’-deoxythymidine is unique due to its specific halogen substitution, which imparts distinct chemical and biological properties. Compared to other halogenated analogs, the chlorine atom provides a balance between reactivity and stability, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
25905-50-4 |
|---|---|
Formule moléculaire |
C10H13ClN2O4 |
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-5-(chloromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13ClN2O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 |
Clé InChI |
OHPBSBJSJURNHP-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCl)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


